4-(2-Pyrrolidinoethyl)piperidine
Overview
Description
4-(2-Pyrrolidinoethyl)piperidine is an organic compound with the molecular formula C11H22N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a pyrrolidine ring attached to the piperidine structure
Mechanism of Action
Target of Action
It is known that piperidine derivatives often interact with various receptors and enzymes in the body .
Mode of Action
Piperidine derivatives typically work by binding to their target receptors or enzymes, thereby modulating their activity .
Biochemical Pathways
Piperidine derivatives can influence a variety of biochemical pathways depending on their specific targets .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, which include 4-(2-Pyrrolidinoethyl)piperidine, are present in more than twenty classes of pharmaceuticals
Cellular Effects
Piperidine derivatives have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperidine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Piperidine derivatives have been shown to have temporal effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Piperidine derivatives have been shown to have dosage-dependent effects in animal models .
Metabolic Pathways
Piperidine derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Piperidine derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Piperidine derivatives are known to be localized to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Pyrrolidinoethyl)piperidine typically involves the reaction of piperidine with 2-bromoethylpyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of continuous flow technology also improves the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Pyrrolidinoethyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine or piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Various substituted piperidine or pyrrolidine derivatives.
Scientific Research Applications
4-(2-Pyrrolidinoethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(2-Pyrrolidinoethyl)pyridine: Similar structure but contains a pyridine ring instead of a piperidine ring.
4-(2-Chlorophenoxy)piperidine: Contains a chlorophenoxy group attached to the piperidine ring.
4-(2-Keto-1-benzimidazolinyl)piperidine: Contains a benzimidazolinyl group attached to the piperidine ring.
Uniqueness
4-(2-Pyrrolidinoethyl)piperidine is unique due to its specific combination of a pyrrolidine and piperidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(2-pyrrolidin-1-ylethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-2-9-13(8-1)10-5-11-3-6-12-7-4-11/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCRHLSCWWMNEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304569 | |
Record name | 4-[2-(pyrrolidin-1-yl)ethyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90304569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14759-08-1 | |
Record name | 4-[2-(1-Pyrrolidinyl)ethyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14759-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 166304 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014759081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14759-08-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166304 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[2-(pyrrolidin-1-yl)ethyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90304569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidine, 4-[2-(1-pyrrolidinyl)ethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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